REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]([CH3:9])=[CH:5][N:4]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[CH3:9][C:6]1[CH:5]=[N:4][C:3]([CH:2]=[O:1])=[N:8][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=NC=C(C=N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was obtained as colourless crystals
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC(=NC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |